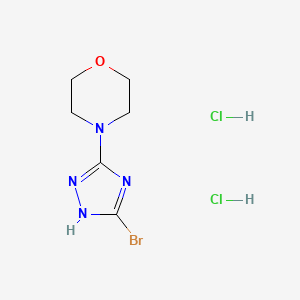

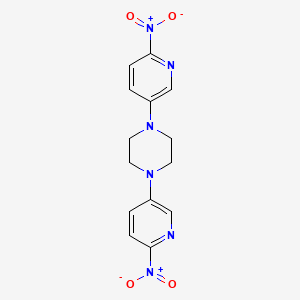

![molecular formula C14H23NO4 B6295129 6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95% CAS No. 2388515-40-8](/img/structure/B6295129.png)

6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid” is an organic compound . The tert-butyloxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed . There are well-established protocols for the preparation of carboxylic acids, such as the oxidation of alcohols or aldehydes and the hydrolysis of nitriles and related derivatives . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC2(CC1)CC2C(O)=O . The InChI code for the compound is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) . Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 255.31 . The compound’s empirical formula is C13H21NO4 .Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-7-5-14(6-8-15)9-13(14,4)10(16)17/h5-9H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFUIPKAWSNBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

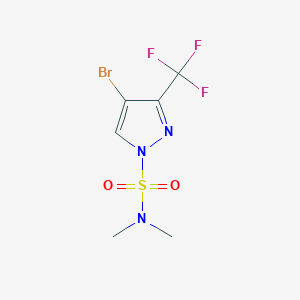

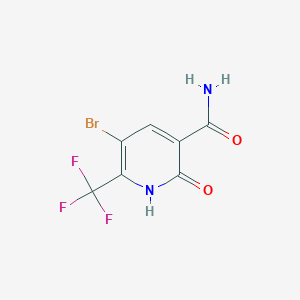

![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)

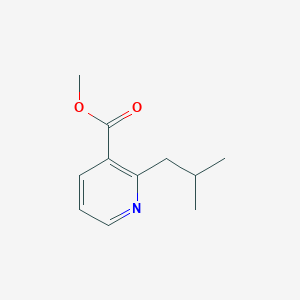

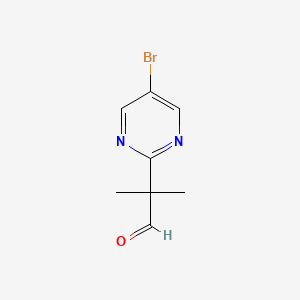

![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)

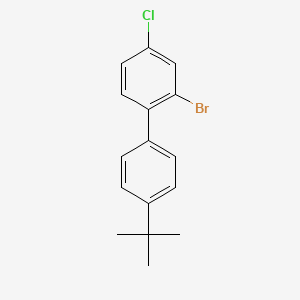

![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)

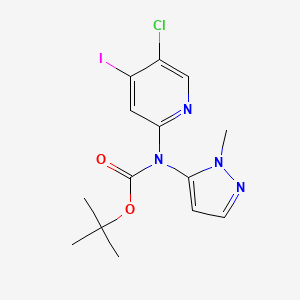

![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)

![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)

![2-t-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6295101.png)